Low Cytochrome P450 Inhibition Liability as a Selectivity Differentiator
This compound demonstrates a consistently low inhibition profile across major human CYP isoforms, a key advantage for reducing drug-drug interaction risk. Against CYP1A1, it showed an IC50 of >20,000 nM in a cellular assay and 9,100 nM in a microsomal assay, while for CYP2C9, CYP2C19, and CYP3A4, IC50 values uniformly exceeded 10,000–20,000 nM [1]. This contrasts starkly with many drug-like molecules and even other coumarin derivatives, which can be potent mechanism-based CYP inhibitors. For comparison, the well-known CYP1A1 inhibitor α-naphthoflavone has an IC50 of ~50 nM, and many clinically relevant CYP2C9 inhibitors operate in the low micromolar range.
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A1: >20,000 nM (cellular) / 9,100 nM (microsomal); CYP2C9: >20,000 nM; CYP2C19: >10,000 to >20,000 nM; CYP3A4: >10,000 nM |
| Comparator Or Baseline | α-Naphthoflavone (CYP1A1 inhibitor) IC50 ~50 nM; Clinical CYP2C9 inhibitors: IC50 typically <1,000 nM |
| Quantified Difference | Target compound IC50 values are >180- to >400,000-fold higher than potent CYP inhibitors |
| Conditions | Human recombinant CYP isoforms expressed in HEK293 cells or yeast microsomal membranes; fluorescent substrates (7-ethoxyresorufin, 3-cyano-7-ethoxycoumarin, dibenzylfluorescein) |
Why This Matters
For researchers selecting a chemical probe or lead compound, low CYP inhibition minimizes the risk of metabolism-dependent drug interactions and confounding polypharmacology, making this a cleaner tool compound for in vitro and in vivo studies.
- [1] BindingDB entry BDBM50269354 (CHEMBL1335197). Affinity Data for CYP1A1, CYP2C9, CYP2C19, CYP3A4. View Source
